molecular formula C6H4Br2ClN B13022582 2,6-Dibromo-4-(chloromethyl)pyridine

2,6-Dibromo-4-(chloromethyl)pyridine

Cat. No.: B13022582
M. Wt: 285.36 g/mol
InChI Key: AUJUKNAMEJMEFM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(chloromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H4Br2ClN . This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a chloromethyl group at position 4 on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(chloromethyl)pyridine typically involves the bromination of 4-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,6-Dibromo-4-(chloromethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its halogenated structure enhances its binding affinity and specificity towards biological targets .

Medicine: The compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its reactivity and stability make it suitable for formulating active ingredients in crop protection products .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(chloromethyl)pyridine involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine atoms and chloromethyl group enhance its ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-(bromomethyl)pyridine
  • 4-Bromo-2,6-bis(chloromethyl)pyridine
  • 2,6-Dibromopyridine

Comparison: 2,6-Dibromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and binding properties. Compared to 2,6-Dibromopyridine, the chloromethyl group in this compound provides additional sites for nucleophilic substitution, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,6-dibromo-4-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Br2ClN/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3H2

InChI Key

AUJUKNAMEJMEFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCl

Origin of Product

United States

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